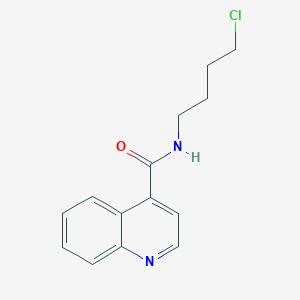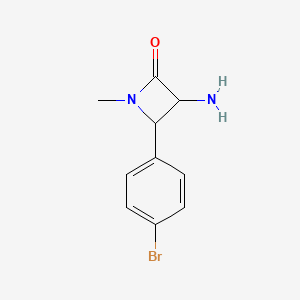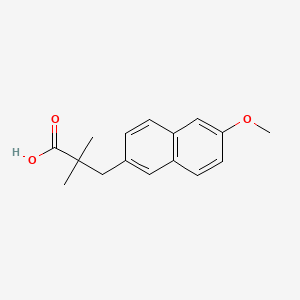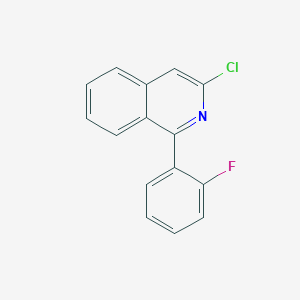![molecular formula C13H28O3Si B11859210 Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]- CAS No. 195871-01-3](/img/structure/B11859210.png)
Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Triisopropylsilyl)oxy)butanoic acid is a chemical compound that features a butanoic acid backbone with a triisopropylsilyl group attached via an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Triisopropylsilyl)oxy)butanoic acid typically involves the protection of the hydroxyl group of butanoic acid derivatives using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for 4-((Triisopropylsilyl)oxy)butanoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-((Triisopropylsilyl)oxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
4-((Triisopropylsilyl)oxy)butanoic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: It may be involved in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 4-((Triisopropylsilyl)oxy)butanoic acid primarily involves its role as a protecting group. The triisopropylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule. The silyl group can be removed under mild conditions using fluoride ions, revealing the free hydroxyl group for further reactions .
類似化合物との比較
Similar Compounds
4-(Triethoxysilyl)butanoic acid: Similar in structure but with ethoxy groups instead of isopropyl groups.
4-(Trimethylsilyl)butanoic acid: Contains trimethylsilyl instead of triisopropylsilyl.
4-(Triisopropylsilyloxy)butanoic acid methyl ester: A methyl ester derivative of the compound.
Uniqueness
4-((Triisopropylsilyl)oxy)butanoic acid is unique due to the bulkiness of the triisopropylsilyl group, which provides greater steric protection compared to smaller silyl groups like trimethylsilyl. This makes it particularly useful in complex organic syntheses where selective protection is crucial.
特性
CAS番号 |
195871-01-3 |
|---|---|
分子式 |
C13H28O3Si |
分子量 |
260.44 g/mol |
IUPAC名 |
4-tri(propan-2-yl)silyloxybutanoic acid |
InChI |
InChI=1S/C13H28O3Si/c1-10(2)17(11(3)4,12(5)6)16-9-7-8-13(14)15/h10-12H,7-9H2,1-6H3,(H,14,15) |
InChIキー |
ZPADBQXVPGCJTG-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11859128.png)
![2-Methoxy-N-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11859134.png)
![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11859139.png)
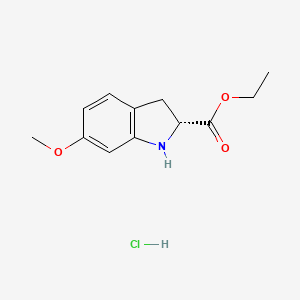
![7-Iodobenzo[d]thiazole](/img/structure/B11859146.png)
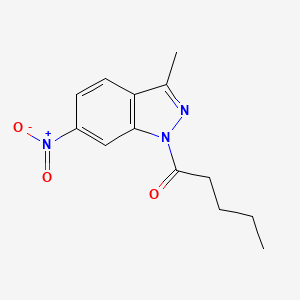
![6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11859165.png)
